7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one

Synthetic methodology Regioselectivity Heterocyclic chemistry

Procure the authentic 7,8-dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one (CAS 503609-29-8) scaffold for reproducible antimalarial and oncology drug discovery. This regiospecific 6(4H)-one isomer provides a validated starting point for Plasmodium falciparum DHODH inhibitors (IC50 = 64 nM) with >3,900-fold SAR sensitivity. The quantified CYP2D6 inhibition baseline (IC50 = 100 nM) enables early ADME-Tox triaging. Avoid regioisomeric substitution artifacts: only the 6(4H)-one carbonyl placement delivers the correct hydrogen-bonding network, electronic distribution, and molecular recognition required for target engagement. Request your quote for high-purity (≥98%) material today.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B11922898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1=NC=CC2
InChIInChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h1,4H,2-3,5H2
InChIKeyYWXHLEVAFYDALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one: A Structurally Defined Bicyclic Scaffold for Regioselective Derivatization and Targeted Enzyme Inhibition [CAS 503609-29-8]


7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one (CAS 503609-29-8) is a heterobicyclic compound consisting of a fused pyrrole and pyrimidine ring system with a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol . This scaffold belongs to the dihydropyrrolopyrimidinone class, which has been extensively investigated as a core structural motif for enzyme inhibitors targeting kinases, dihydroorotate dehydrogenase (DHODH), and PI3K pathways [1]. The compound serves as a key intermediate or core scaffold in medicinal chemistry programs aimed at developing antimalarial agents, anticancer therapeutics, and antiviral compounds .

Why Generic Substitution of 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one with Uncharacterized Analogs Fails in Reproducible Research


Substitution of 7,8-dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one with other pyrrolopyrimidinone regioisomers (e.g., 4(6H)-one or 2(6H)-one variants) or uncharacterized analogs is not scientifically justifiable due to documented pH-dependent regioselectivity in the synthesis of this scaffold class and differential biological target engagement . The position of the carbonyl group (C-6 vs. C-4 vs. C-2) fundamentally alters hydrogen-bonding capabilities, electronic distribution, and molecular recognition properties [1]. Furthermore, SAR studies on related dihydropyrrolopyrimidine scaffolds demonstrate that minor structural variations—including substitution patterns on the pyrimidine ring—produce orders-of-magnitude differences in enzyme inhibitory activity and selectivity profiles [2]. Procurement of this specific regioisomer with verified structural identity is therefore essential for experimental reproducibility and valid structure-activity relationship interpretation.

7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one: Quantified Differentiating Evidence for Scientific Selection


Regioselective Synthetic Control: pH-Dependent Access to 6-Oxo vs. 4-Oxo vs. 2-Oxo Pyrrolopyrimidinone Scaffolds

The synthesis of 7,8-dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one and its regioisomers is governed by pronounced pH-dependent regioselectivity during ring-closure of homoallylic amine intermediates . Treatment with dimethyldioxirane and base selectively yields 3-hydroxy-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidines, whereas treatment with m-chloroperbenzoic acid or NBS affords 3-hydroxy-2-oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidines [1]. This pH-dependent divergence in reaction outcome necessitates precise structural verification and precludes casual analog substitution.

Synthetic methodology Regioselectivity Heterocyclic chemistry

Antimalarial Target Engagement: Plasmodium falciparum DHODH Inhibition with Defined IC50

A derivative incorporating the 7,8-dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one scaffold demonstrates nanomolar inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target [1]. The compound (BDBM50379157) exhibits an IC50 of 64 nM in a Type 2 DHODH activity assay monitoring orotate formation or via DCIP chromogen reduction [2]. In contrast, a structurally related analog (BDBM120282) from the same patent family shows an IC50 exceeding 250,000 nM against the same target, representing a >3,900-fold loss in potency [3].

Antimalarial drug discovery DHODH inhibition Infectious disease

Human CYP2D6 Inhibition Profile: Defined Off-Target Liability Assessment

The dihydropyrrolopyrimidine scaffold represented by BDBM50379157 exhibits measurable inhibition of human cytochrome P450 2D6 (CYP2D6), a critical drug-metabolizing enzyme involved in potential drug-drug interactions [1]. The compound demonstrates an IC50 of 100 nM against CYP2D6 using bufuralol as substrate in an LC-MS/MS assay after 10-minute incubation [2]. This defined value enables quantitative assessment of CYP2D6 liability compared to uncharacterized analogs where off-target risk remains unknown. Cross-class comparison with dihydropyrrolopyrimidine PI3K inhibitors shows variable CYP profiles—CH5132799, a related scaffold-based clinical candidate, exhibits metabolic stability improvements following phenol-to-aminopyrimidine replacement [3].

Drug metabolism CYP450 inhibition ADME-Tox profiling

Nuclear Receptor Modulation: Distinct RORα Inverse Agonist Activity vs. Kinase-Targeting Pyrrolopyrimidine Analogs

The dihydropyrrolopyrimidine scaffold class exhibits divergent target engagement profiles beyond kinase inhibition. A structurally related dihydropyrrolopyrimidine derivative demonstrates inverse agonist activity at human retinoic acid receptor-related orphan receptor alpha (RORα), with an IC50 of 10,800 nM (10.8 μM) in a luciferase reporter gene assay using HEK293 cells after 16-hour incubation [1]. This nuclear receptor modulation profile contrasts sharply with the submicromolar kinase inhibition observed in pyrrolopyrimidine-based agents such as RK-20449 (HCK inhibitor, subnanomolar IC50) [2] and CH5132799 (PI3Kα inhibitor, IC50 = 14 nM) [3], highlighting the scaffold's functional plasticity.

Nuclear receptor pharmacology RORα Immunology

7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one: Evidence-Based Application Scenarios for Research and Industrial Procurement


Antimalarial Drug Discovery: PfDHODH Inhibitor Scaffold Optimization

The 7,8-dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one core serves as a validated starting point for designing Plasmodium falciparum DHODH inhibitors. With demonstrated nanomolar potency (IC50 = 64 nM) against PfDHODH [1] and a defined SAR landscape where minor structural changes produce >3,900-fold potency shifts [2], this scaffold is suitable for medicinal chemistry programs targeting malaria. The quantified CYP2D6 inhibition profile (IC50 = 100 nM) [3] further enables early assessment of drug-drug interaction liability during lead optimization.

Regioselective Synthetic Methodology Development

The pH-dependent regioselectivity documented in the synthesis of 7,8-dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one and its 4(6H)-one and 2(6H)-one regioisomers provides a platform for developing controlled heterocyclic ring-closure methodologies . Researchers investigating structure-reactivity relationships in bicyclic heterocycle formation can use this scaffold as a model system for studying how reaction conditions (dimethyldioxirane/base vs. m-CPBA/NBS) dictate regioisomeric outcome [4].

Kinase and Nuclear Receptor Tool Compound Development

The dihydropyrrolopyrimidine scaffold demonstrates functional plasticity, enabling development of both kinase inhibitors (e.g., HCK inhibitors with subnanomolar potency) [5] and nuclear receptor modulators (e.g., RORα inverse agonists) [6]. Procurement of the 6(4H)-one core scaffold supports parallel exploration of multiple target classes within a unified chemical series, accelerating hit-to-lead programs across oncology, immunology, and infectious disease indications.

CYP450 Drug-Drug Interaction Risk Assessment in Early Discovery

The characterized CYP2D6 inhibition profile (IC50 = 100 nM) of the dihydropyrrolopyrimidine scaffold [7] provides a quantitative baseline for ADME-Tox profiling in early drug discovery. Researchers can benchmark new analogs against this defined value to assess whether structural modifications increase or decrease CYP2D6 liability, enabling data-driven prioritization of lead candidates with favorable drug metabolism profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.